Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
Description
Properties
IUPAC Name |
ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWSLDVKSOZIOJ-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)C[C@@H]1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pig Liver Esterase-Catalyzed Enantioselective Hydrolysis
The enzymatic resolution of racemic precursors using pig liver esterase (PLE) represents a cornerstone for accessing chiral intermediates. In the synthesis of compactin analogs, PLE selectively hydrolyzes ethyl (±)-2-methyl-4-oxo-cyclohexanecarboxylate derivatives, achieving enantiomeric excess (e.e.) >90%. The hydrolysis of ester (+)-6 (Scheme II in) proceeds via a stereospecific active-site model, where the enzyme’s binding pocket accommodates the trans-methyl group, favoring hydrolysis of the (S)-enantiomer. Gas chromatography on chiral stationary phases confirmed an optical purity of [α]D = +11.35° for the unhydrolyzed ester (+)-6 and [α]D = −12.0° for the acid (−)-7.
Ketalization and Reductive Functionalization
Following enzymatic resolution, ketalization of the cyclohexanone moiety stabilizes the carbonyl group during subsequent transformations. Treatment of acid (−)-7 with diazomethane yields methyl ester 11, which undergoes ketalization with ethylene glycol under acidic conditions to form 12. Lithium aluminum hydride (LiAlH4) reduction of 12 then generates diol (−)-10, a critical precursor for annelation reactions. This sequence ensures retention of the trans configuration, as evidenced by NMR coupling constants (J = 7.4 Hz for methyl protons).
Claisen Condensation and Annelation Approaches
Bifunctional Annelating Agents
The construction of the hexahydronaphthalene core, a structural analog of ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, employs 2-(3-nitropropyl)-1,3-dioxolane as a four-carbon annelating agent. Michael addition of the nitropropyl dioxolane to cyclohexenone derivatives (e.g., 18) proceeds regioselectively at the α-carbon, guided by steric effects from the trans-methyl group. Acidic workup induces cyclization, yielding nitro ketone 21 with a diastereomeric ratio (d.r.) of 3:1.
Oxidative Functionalization
Conversion of the nitro group to a carbonyl involves a two-step sequence: (1) oxidative hydrolysis with 30% H2O2/K2CO3 to form oxime 23 (52% yield), and (2) TiCl3-mediated reduction to ketone 24 (quantitative). The trans stereochemistry remains intact, as confirmed by X-ray crystallography of intermediate 25.
Grignard Addition and Stereochemical Control
Trans-Selective Methylation
The introduction of the trans-methyl group is achieved via Grignard addition to a cyclohexanone precursor. In Production Example 21, ethyl 1-methyl-4-oxocyclohexanecarboxylate reacts with methyl magnesium bromide at −78°C, yielding ethyl (1,4-trans)-1,4-dimethyl-4-hydroxycyclohexanecarboxylate (46% yield after chromatography). The low temperature favors axial attack, establishing the trans configuration (J = 14.4 Hz for methyl protons in 1H NMR).
Silylation and Dehydration
Protection of the allylic alcohol as a tert-butyldimethylsilyl (TBDMS) ether (25 → 26) prevents undesired side reactions during subsequent steps. Dehydration of 28 with Martin’s sulfurane generates the conjugated diene, critical for further functionalization. The trans-methyl group’s steric bulk directs elimination to the less hindered face, ensuring >95% regioselectivity.
Oxidation-Reduction Sequences
Corey-Kim Oxidation
Secondary alcohols adjacent to the carbonyl group are oxidized to ketones using N-chlorosuccinimide (NCS) and dimethyl sulfide. This method avoids over-oxidation, preserving the ester functionality. For example, oxidation of diol (−)-10 yields ketone 5 in 78% yield.
Borohydride Reductions
Sodium borohydride (NaBH4) selectively reduces α,β-unsaturated ketones to allylic alcohols. CeCl3·7H2O moderates reactivity, preventing over-reduction. In the synthesis of 22, NaBH4/CeCl3 reduces enone 21 to alcohol 22 with 85% yield and >90% diastereoselectivity.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing this compound, highlighting yields, stereoselectivity, and practicality:
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has been studied for its potential pharmacological properties. It serves as a precursor in the synthesis of various bioactive compounds, including anti-inflammatory and analgesic agents. Research indicates that derivatives of this compound exhibit significant biological activity, making them candidates for drug development.
Organic Synthesis
This compound is frequently utilized in organic synthesis as an intermediate for synthesizing more complex molecules. Its unique structure allows for various transformations, including:
- Diels-Alder Reactions : Serving as a dienophile in cycloaddition reactions.
- Michael Additions : Acting as a Michael acceptor in the formation of carbon-carbon bonds.
Material Science
This compound is also explored in material science for the development of polymers and coatings due to its reactivity and ability to form stable linkages.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Journal of Organic Chemistry detailed the synthesis of novel anti-inflammatory agents derived from this compound. The research demonstrated that modifications on the cyclohexane ring significantly enhanced the biological activity of the resulting compounds .
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the use of this compound in creating high-performance polymers. The study highlighted its effectiveness in improving thermal stability and mechanical properties of polymer blends .
Data Table: Comparison of Synthesis Methods
Mechanism of Action
The mechanism of action of Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexane/Cyclohexenone Derivatives
Key Observations :
- Cyclohexane vs. Cyclohexenone: Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate lacks the conjugated double bond present in cyclohexenone derivatives (e.g., compounds in and ), reducing its reactivity in Michael addition reactions .
- Ring System : Replacement of cyclohexane with oxane (as in ) introduces an oxygen atom, enhancing polarity and solubility but reducing ring strain .
Example :
- Cyclohexenone Synthesis (): Ethyl acetoacetate reacts with chalcones under alkaline conditions to form 2-oxo-cyclohex-3-ene derivatives.
- Target Compound : Likely requires hydrogenation or alternative ring-closure strategies to retain the saturated cyclohexane core.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The trans-configuration in the target compound may lead to distorted chair conformations, whereas cyclohexenone derivatives adopt sofa or half-chair conformations .
- Aryl-substituted analogues (e.g., ) exhibit higher molecular weights and melting points due to π-π stacking and van der Waals interactions .
Biological Activity
Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, a compound of interest in organic and medicinal chemistry, has been studied for its biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound is a bicyclic ketoester. The synthesis of this compound often involves enantioselective methods to produce desired stereoisomers. For instance, a notable study demonstrated the use of Baker’s yeast for kinetic resolution, yielding a hydroxyester with significant enantiomeric purity .
Antifibrinolytic Properties
One of the most significant biological activities associated with this compound is its role as a precursor in the synthesis of tranexamic acid (TXA), an established antifibrinolytic agent. TXA is crucial in medical applications for controlling bleeding during surgeries and treating conditions like heavy menstrual bleeding . The synthesis pathway from ethyl 4-oxocyclohexanecarboxylate to TXA highlights the compound's relevance in pharmacology.
Enzyme Inhibition
Research indicates that derivatives of this compound exhibit enzyme inhibitory activities. For example, compounds derived from this ketoester have shown potential in inhibiting thromboxane biosynthesis, which is significant for cardiovascular therapies .
Synthesis of Tranexamic Acid
A recent study explored a new synthetic route for tranexamic acid starting from ethyl 4-oxocyclohexanecarboxylate. The process was validated to be scalable and efficient, yielding high-purity TXA suitable for pharmaceutical use . This research emphasizes the compound's utility as a building block in drug development.
Enantioselective Synthesis Research
In another study, the enantioselective synthesis of hexahydronaphthalene derivatives from this compound was investigated. The results demonstrated that specific reaction conditions could enhance diastereoselectivity and enantiomeric excess, contributing to the development of chiral pharmaceuticals .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Claisen condensation : Formation of the keto-ester backbone.
- Cyclization : Intramolecular reactions to form the cyclohexane ring.
- Functional group introduction : Transesterification or alkylation to install substituents.
Q. Key considerations :
- Reaction conditions (temperature, solvent) must be tightly controlled to avoid side products.
- Purification via column chromatography or recrystallization ensures high purity (≥97%) .
Q. Table 1: Common Synthesis Steps
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Keto-ester formation | Ethyl acetoacetate, base catalyst | Use anhydrous conditions |
| Cyclization | Acidic/thermal conditions | Monitor reaction via TLC |
| Substituent addition | Halogenation/alkylation agents | Optimize stoichiometry to 1.2:1 |
Q. How is this compound characterized structurally?
Primary methods :
- X-ray crystallography : Determines absolute configuration and bond angles. Software like SHELXL refines diffraction data to resolve structural ambiguities .
- NMR spectroscopy : H and C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 212.2).
Critical validation : Cross-verify spectral data with computational models (e.g., DFT calculations) to ensure consistency .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Approach :
- Data reconciliation : Use software suites (e.g., WinGX) to overlay experimental and theoretical spectra.
- Polymorphism checks : Re-crystallize under varying conditions (solvent, temperature) to identify alternative crystal forms.
- Dynamic NMR : Probe temperature-dependent conformational changes affecting spectral shifts .
Case study : A 2023 study resolved discrepancies in cyclohexene derivatives by re-examining hydrogen bonding patterns via ORTEP-3 visualizations .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during key steps.
- Crystallization control : Leverage differential solubility of enantiomers in ethanol/water mixtures.
Q. Table 2: Enantiomeric Resolution Data
| Method | Resolution Factor (Rs) | Purity Achieved |
|---|---|---|
| Chiral HPLC | 1.8 | >99% ee |
| Kinetic resolution | 1.2 | 95% ee |
| Diastereomeric salt formation | 2.1 | 98% ee |
Q. How is the biological activity of derivatives assessed in drug discovery contexts?
Protocols :
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like cyclooxygenase-2 (COX-2).
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination).
- SAR studies : Compare analogs (e.g., fluorinated vs. chlorinated substituents) to identify pharmacophores.
Example : Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-thiophene derivatives showed COX-2 inhibition (IC = 0.8 µM) via π-π stacking interactions .
Q. What crystallographic parameters are critical for refining this compound’s structure?
Key parameters :
Q. Table 3: Crystallographic Data
| Parameter | Value (Example) | Significance |
|---|---|---|
| Bond length (C=O) | 1.21 Å | Confirms keto-group geometry |
| Torsion angle (C6-C7) | 175.8° | Validates trans-configuration |
| Hydrogen bonding | C–H···O (2.89 Å) | Stabilizes crystal packing |
Q. How do electronic effects of substituents influence reactivity in downstream applications?
Analysis :
- Electron-withdrawing groups (e.g., -CF) : Increase electrophilicity at the carbonyl, enhancing nucleophilic attack rates.
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder cyclization steps, reducing yields by ~15%.
- Computational modeling : Use Gaussian09 to calculate Fukui indices for predicting reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
